N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a compound that features a thiophene ring, a phenylsulfonyl group, and an acetamide moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of thiophene derivatives with phenylsulfonyl chloride and acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzyme active sites, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Known for its urease inhibition activity.
Phenoxy acetamide derivatives: Used for their anti-inflammatory and analgesic properties.
Uniqueness
N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its combination of a thiophene ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO4S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C14H13NO4S2/c1-10(16)15-14(13(17)12-8-5-9-20-12)21(18,19)11-6-3-2-4-7-11/h2-9,14H,1H3,(H,15,16) |
InChI Key |
IZXCLNNBEPWDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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